(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Overview
Description
“(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” is a chemical compound that belongs to the class of β-phenethylamines1. It has a molecular formula of C18H21NO3 and a molecular weight of 299.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, the molecular formula C18H21NO3 gives some insight into its composition.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis
Detailed physical and chemical properties for this compound are not provided in the search results.Scientific Research Applications
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Organic Chemical Synthesis
- Summary of Application : The compound is used in the synthesis of “(5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one”, which is an important intermediate in the synthesis of vilanterol . Vilanterol is used as a long-acting β2 Adrenergic receptor agonist .
- Methods of Application : The method involves a series of chemical reactions, including chiral catalytic reduction and protecting group manipulations . The method is claimed to have high reaction turnover number, high atom economy, and is suitable for industrial production .
- Results or Outcomes : The method is reported to have high asymmetric selectivity and is easy to produce. The molar yield in the step of reducing α-nitroketone is greater than 85% .
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Pharmaceutical Synthesis
- Summary of Application : This compound can be used in the synthesis of Vilanterol , a long-acting β2 Adrenergic receptor agonist .
- Methods of Application : The method involves a series of chemical reactions, including chiral catalytic reduction and protecting group manipulations . The method is claimed to have high reaction turnover number, high atom economy, and is suitable for industrial production .
- Results or Outcomes : The method is reported to have high asymmetric selectivity and is easy to produce. The molar yield in the step of reducing α-nitroketone is greater than 85% .
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the search results.
Future Directions
There is no specific information on future directions or applications for this compound in the search results.
Please note that this is a very specific compound and detailed information might not be readily available or it might be under proprietary control. For more detailed and accurate information, it would be best to refer to scientific literature or contact a chemical supplier or a research institution. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
(1R)-2-anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2)21-12-14-10-13(8-9-17(14)22-18)16(20)11-19-15-6-4-3-5-7-15/h3-10,16,19-20H,11-12H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANTWSKELJLDN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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